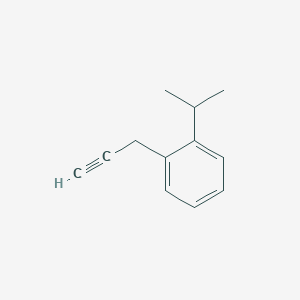
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an isopropyl group and a propynyl group
Métodos De Preparación
The synthesis of 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(1-Methylethyl)benzene. This intermediate can then undergo a Sonogashira coupling reaction with propyne in the presence of a palladium catalyst and a copper co-catalyst to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and minimizing costs through the use of efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the propynyl group to a propyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitronium ions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Comparación Con Compuestos Similares
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be compared with other similar compounds such as:
1-(1-Methylethyl)-2-(2-propen-1-yl)benzene: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.
1-(1-Methylethyl)-2-(2-butyn-1-yl)benzene: The presence of a butynyl group introduces additional carbon atoms, affecting the compound’s physical and chemical properties.
Propiedades
Número CAS |
73234-88-5 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-propan-2-yl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-4-7-11-8-5-6-9-12(11)10(2)3/h1,5-6,8-10H,7H2,2-3H3 |
Clave InChI |
ZLGCSGFYJUWJFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
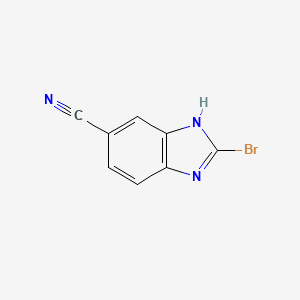
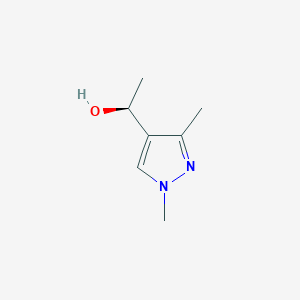
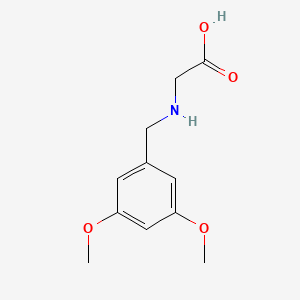
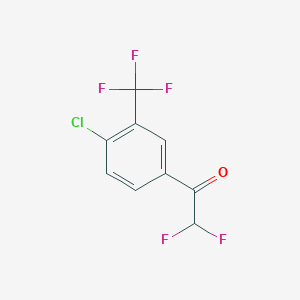
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
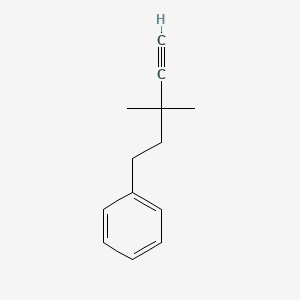
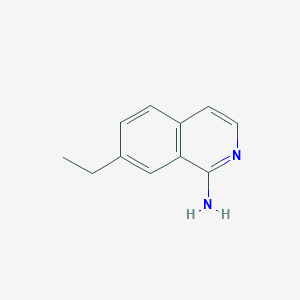
![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
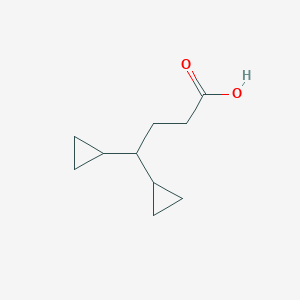
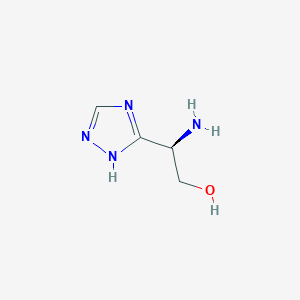
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
